Acovenoside A Acovenoside A Acovenoside A is a natural product found in Acokanthera oblongifolia, Acokanthera schimperi, and Acokanthera oppositifolia with data available.
Brand Name: Vulcanchem
CAS No.: 663-95-6
VCID: VC1574429
InChI: InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-12-17-5-6-21-20(29(17,3)22(31)13-18)7-9-28(2)19(8-10-30(21,28)35)16-11-23(32)37-14-16/h11,15,17-22,24-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20?,21-,22-,24+,25+,26+,27-,28-,29+,30+/m1/s1
SMILES: CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC)O
Molecular Formula: C30H46O9
Molecular Weight: 550.7 g/mol

Acovenoside A

CAS No.: 663-95-6

Cat. No.: VC1574429

Molecular Formula: C30H46O9

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

Acovenoside A - 663-95-6

Specification

CAS No. 663-95-6
Molecular Formula C30H46O9
Molecular Weight 550.7 g/mol
IUPAC Name 3-[(1R,3R,5R,8R,10S,13R,14S,17R)-3-[(2S,3S,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-12-17-5-6-21-20(29(17,3)22(31)13-18)7-9-28(2)19(8-10-30(21,28)35)16-11-23(32)37-14-16/h11,15,17-22,24-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20?,21-,22-,24+,25+,26+,27-,28-,29+,30+/m1/s1
Standard InChI Key DKYDBQQIQAPGMH-VEPJOZAASA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2C[C@H]3CC[C@@H]4C([C@]3([C@@H](C2)O)C)CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)OC)O
SMILES CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC)O
Canonical SMILES CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC)O

Introduction

Chemical Structure and Properties

Acovenoside A features a unique chemical structure characterized by an l-acovenose sugar moiety attached at the C-3 position and a 1β,3β,14β-trihydroxy aglycone known as acovenosigenin A . This distinctive structure contributes to its biological activities and has been the subject of recent synthetic efforts. The compound belongs to the cardenolide glycoside family, which typically contains a steroid nucleus with a five-membered unsaturated lactone ring.

Table 1: Chemical Properties of Acovenoside A

PropertyDescriptionReference
Chemical ClassCardenolide glycoside
Key Structural Featuresl-acovenose at C-3 position, 1β,3β,14β-trihydroxy aglycone
AglyconeAcovenosigenin A
Synthesis PrecursorAndrostenedione
Critical Functional GroupsC17-butenolide moiety, glycosidic linkage
Characterization MethodsOne- and two-dimensional NMR spectroscopy

Natural Sources and Isolation

Acovenoside A is primarily isolated from the pericarps of Acokanthera oppositifolia, a plant species native to certain regions of Africa . This plant has been traditionally used in various medicinal applications, which led to the investigation of its chemical constituents. The compound has also been identified in Acokanthera oblongifolia, another species within the same genus .

Traditional isolation methods involve extraction from plant material followed by purification using various chromatographic techniques. The compound can be characterized to chemical homogeneity using spectroscopic methods, particularly one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy . These isolation procedures typically yield limited quantities of the pure compound, which has historically restricted extensive research on its biological activities and therapeutic potential.

The natural occurrence of Acovenoside A in specific plant species raises ecological questions about its role in plant defense mechanisms and potential coevolutionary relationships with herbivores and pathogens. Understanding these ecological aspects could provide insights into the natural biological roles of this compound beyond its therapeutic applications.

Biological Activities

Anticancer Properties

Acovenoside A has demonstrated remarkable anticancer potential, particularly against non-small-cell lung cancer (NSCLC), which is the leading cause of cancer-related mortality and the second most common cancer diagnosed globally . Studies have established that Acovenoside A acts through multiple mechanisms to inhibit cancer cell growth and induce cell death.

Table 2: Anticancer Properties of Acovenoside A

ParameterValue/EffectReference
IC50 against A549 NSCLC cells68 ± 3 nM (48h exposure)
Comparative potencyMore potent than doxorubicin
Cytotoxicity in combination with taxol and carboplatin78.9%
Cell cycle effectsMitotic arrest; accumulation of G2/M regulators (cyclin B1, CDK1); cytokinesis failure
Apoptosis mechanismsMitochondrial membrane disruption; ROS production; caspase 3 activation; DNA fragmentation
SelectivitySignificantly less toxic to lung fibroblasts; nontoxic to peripheral blood mononuclear cells
Molecular targetsUpregulation of miR-630 and miR-181a; modulation of p53, Bax, and Bcl2 expression

The anticancer mechanism of Acovenoside A involves multiple cellular pathways. Analysis of the cell cycle profile in treated A549 cells revealed mitotic arrest, characterized by accumulation of G2/M regulators cyclin B1 and CDK1, and cytokinesis failure . Furthermore, Acovenoside A affects mitochondrial membrane integrity and induces the production of reactive oxygen species, ultimately leading to canonical apoptosis .

Recent research has explored the potential of combining Acovenoside A with established chemotherapeutic agents. The combination of Acovenoside A with taxol and carboplatin demonstrated a synergistic effect, causing 78.9% cytotoxicity in NSCLC cells . This triple combination showed superior growth inhibition efficiency, decreased the number of cells in the G2/M phase, and enhanced apoptotic and necrotic activity .

At the molecular level, Acovenoside A's anticancer effects appear to be partially mediated through the upregulation of microRNAs miR-630 and miR-181a, which subsequently target intrinsic apoptosis genes such as p53, Bax, and Bcl2, as well as caspase 3 . This complex molecular mechanism suggests potential versatility in targeting multiple cancer types beyond NSCLC.

Cardioprotective Effects

In addition to its anticancer properties, Acovenoside A has demonstrated significant cardioprotective effects, particularly against doxorubicin-induced cardiotoxicity. Doxorubicin, while an effective antineoplastic agent, can cause severe cardiotoxicity, limiting its clinical use. Research in mouse models has established that Acovenoside A can mitigate these adverse cardiac effects.

Table 3: Cardioprotective Effects of Acovenoside A

ParameterEffectReference
Effective dose range11.16-22.33 mg/kg body weight (i.p.)
Oxidative stress markersNormalization of malondialdehyde, nitric oxide, total antioxidant capacity, and cardiac glutathione levels
Cardiac enzyme markersReduction in serum cardiac troponin T, creatine kinase isoenzyme MB, aspartate aminotransferase, and lactate dehydrogenase
Inflammatory markersReduction in C-reactive protein, tumor necrosis factor-α, and interleukin-6
Cellular functionRestoration of myocardial Na+/K+-ATPase activity
Molecular targetsNegative impact on transcription factors nuclear factor κB and interferon regulatory factor 3/7

Studies in mice have shown that pretreatment with Acovenoside A (11.16 or 22.33 mg/kg body weight, intraperitoneal) protects against doxorubicin-induced cardiotoxicity in a dose-dependent manner . This protective effect manifests as normalization of various markers of cardiac function and stress, including myocardial markers of oxidative stress, serum myocardial diagnostic marker enzymes, and inflammatory markers .

These cardioprotective properties have been attributed to Acovenoside A's negative impact on transcription factors nuclear factor κB and interferon regulatory factor 3/7, suggesting a complex molecular mechanism underlying its activity . The ability to mitigate chemotherapy-induced cardiotoxicity while maintaining or enhancing anticancer effects represents a particularly valuable therapeutic profile that could address a significant limitation of current cancer treatment regimens.

Toxicological Profile

Despite its therapeutic potential, understanding the toxicological profile of Acovenoside A is crucial for its development as a pharmaceutical agent. Both in vivo studies and computational predictions have provided insights into the potential toxicity of this compound.

Table 4: Toxicological Profile of Acovenoside A

ParameterValue/FindingReference
LD50 in mice223.3 mg/kg body weight
Acute toxicity probability89.3-90% (route-dependent)
Toxicity prediction methodsACD/Labs Percepta, STopTox, admetSAR 3.0, ADMETlab 3.0, ProTox 3.0, TEST 5.1.2, VEGA QSAR
Structural concernsPresence of specific toxicophores
Safety marginModerate (therapeutic index to be determined)
Cancer cell selectivityHigh (significantly less toxic to normal cells)

The quantitative acute toxicity predictions indicate moderate to high toxicity, suggesting that careful dosing and administration would be necessary for any clinical application . The relatively wide margin between therapeutic doses (in the range of 11-22 mg/kg for cardioprotection in mice) and the LD50 (223.3 mg/kg) provides some reassurance regarding the potential therapeutic window, but further toxicological studies would be essential before clinical translation.

The observed selectivity toward cancer cells over normal cells is a favorable aspect of Acovenoside A's toxicological profile, potentially allowing therapeutic effects with minimal collateral damage to healthy tissues . This selectivity, combined with its cardioprotective properties, suggests a potentially favorable risk-benefit profile for specific clinical applications.

Recent Developments and Future Perspectives

Recent years have seen significant advances in Acovenoside A research, from its total chemical synthesis reported in 2024 to detailed investigations of its mechanisms of action and potential therapeutic applications. The successful synthesis of Acovenoside A and its congeners provides new opportunities for structure-activity relationship studies and optimization of its pharmacological properties.

The identification of specific molecular targets and pathways affected by Acovenoside A, including microRNAs miR-630 and miR-181a and their downstream effectors, has provided insights into its mechanism of action that could guide future drug development efforts . Similarly, the elucidation of its effects on transcription factors nuclear factor κB and interferon regulatory factor 3/7 in the context of cardioprotection has expanded our understanding of its biological activities .

The comprehensive in silico toxicological profiling of Acovenoside A represents an important step toward assessing its safety profile and identifying potential concerns that would need to be addressed in its development as a therapeutic agent . This computational approach complements experimental toxicology studies and provides a foundation for future safety evaluations.

Future research directions may include:

  • Further elucidation of molecular mechanisms underlying both anticancer and cardioprotective effects

  • Development of synthetic analogs with improved efficacy and safety profiles

  • Preclinical studies in additional cancer types beyond NSCLC

  • Evaluation of potential clinical applications beyond cancer and cardioprotection

  • Investigation of drug delivery systems to optimize targeting and reduce potential toxicity

  • Exploration of combination therapies that leverage Acovenoside A's unique properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator